

A Comparative Guide to AKP-001 (AKP-11) and Fingolimod (FTY720) in Immunomodulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Akp-001*

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This guide provides an objective comparison of the immunomodulatory effects of **AKP-001** (now identified as AKP-11) and Fingolimod (FTY720), focusing on their mechanisms of action, preclinical efficacy, and safety profiles. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

Fingolimod (FTY720), the first-in-class oral therapy approved for relapsing-remitting multiple sclerosis (MS), is a non-selective sphingosine-1-phosphate (S1P) receptor modulator.^[1] Its active form, fingolimod-phosphate, binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).^[1] The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).

AKP-11 is a next-generation, potent, and highly selective S1P1 receptor modulator.^{[2][3]} Preclinical studies suggest that AKP-11 offers comparable efficacy to Fingolimod in animal models of MS but with a potentially improved safety profile, characterized by milder and more reversible lymphopenia and reduced cardiovascular side effects.^{[2][3]}

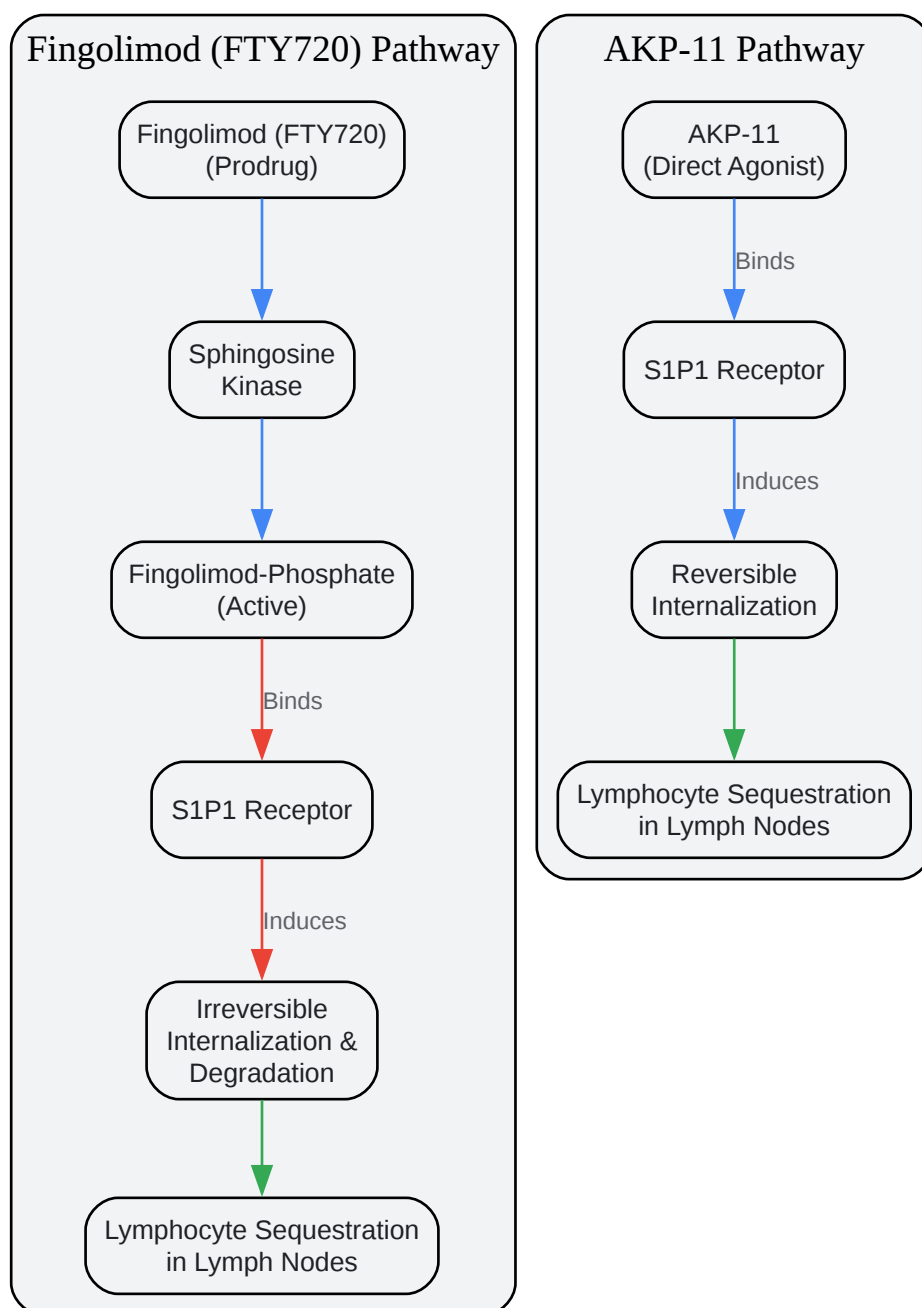
Mechanism of Action

Both Fingolimod and AKP-11 exert their immunomodulatory effects primarily through the S1P1 receptor on lymphocytes.

Fingolimod (FTY720): Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase to its active form, fingolimod-phosphate.[4] Fingolimod-phosphate then acts as a functional antagonist at the S1P1 receptor. This leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[4] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and cause inflammation and damage.

AKP-11: AKP-11 is a direct S1P1 receptor agonist.[3] Unlike Fingolimod, its action is independent of sphingosine kinase.[3] While it also induces the internalization of the S1P1 receptor, this process is reported to be more reversible compared to Fingolimod.[3] This reversibility may contribute to its milder and more transient effects on lymphocyte counts.[3]

Signaling Pathway Diagram



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Caption: Comparative signaling pathways of Fingolimod and AKP-11.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

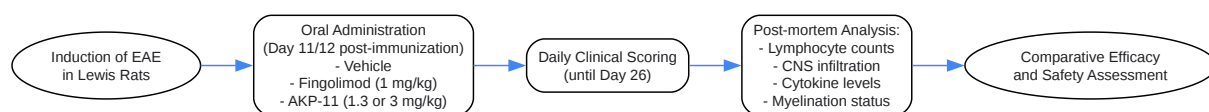
The primary preclinical model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). A key study directly compared the efficacy of orally administered AKP-11 and Fingolimod in a rat EAE model.[2][3]

Parameter	Vehicle	Fingolimod (1 mg/kg)	AKP-11 (1.3 mg/kg)	AKP-11 (3 mg/kg)
Mean Max Clinical Score	~4.0	~1.5	~1.5	~1.0
Reduction in CNS Infiltration	N/A	Significant	Significant	Significant
Neuroprotection	N/A	Observed	Observed	Observed

Data summarized from Samuvel et al., 2015.[2][3]

Both Fingolimod and AKP-11 demonstrated comparable efficacy in attenuating the clinical signs of EAE, reducing CNS inflammation, and providing neuroprotection.[2][3]

Experimental Workflow for EAE Study



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Caption: Workflow for the comparative EAE study.

Comparative Safety Profile

A key differentiator between AKP-11 and Fingolimod in preclinical studies is their safety profile, particularly concerning lymphopenia and cardiovascular effects.[2][3]

Lymphopenia

Parameter	Fingolimod (1 mg/kg)	AKP-11 (1.3 mg/kg)
Peripheral Blood Lymphocyte Reduction	Severe	Milder
Reversibility (48h post-withdrawal)	Incomplete	Rapid and near complete

Data summarized from Samuvel et al., 2015.[\[2\]](#)[\[3\]](#)

AKP-11 induced a less severe and more rapidly reversible reduction in peripheral blood lymphocytes compared to Fingolimod, suggesting a potentially better safety margin.[\[2\]](#)[\[3\]](#)

Cardiovascular Effects

S1P1 receptor modulation can lead to transient bradycardia (slowing of the heart rate) upon treatment initiation.

Parameter	Fingolimod (1 mg/kg)	AKP-11 (1.3 mg/kg)
Bradycardia	Observed	Undetectable

Data summarized from Samuvel et al., 2015.[\[3\]](#)

In the preclinical rat model, AKP-11 did not produce the detectable bradycardia observed with Fingolimod.[\[3\]](#)

Experimental Protocols

EAE Induction in Lewis Rats

- Animals: Female Lewis rats.
- Induction Agent: Guinea pig myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
- Procedure: Rats were immunized with the MBP/CFA emulsion.

- Treatment Initiation: Oral administration of vehicle, Fingolimod, or AKP-11 commenced on day 11 or 12 post-immunization, at the onset of clinical signs (EAE score of 2.0).
- Clinical Scoring: Disease severity was scored daily on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents death.

Quantification of Peripheral Blood Lymphocytes

- Sample Collection: Blood samples were collected from rats.
- Analysis: Total and differential lymphocyte counts were determined using flow cytometry.
- Markers: Specific antibodies were used to identify total lymphocytes, as well as CD4+ and CD8+ T cell subpopulations.

Measurement of Bradycardia

- Method: Heart rate was monitored in conscious rats following oral administration of the compounds.
- Procedure: Continuous heart rate monitoring was performed for several hours post-dosing to observe any changes from baseline.

Conclusion

AKP-11 emerges as a promising next-generation S1P1 receptor modulator with a preclinical profile that suggests comparable immunomodulatory efficacy to Fingolimod but with a potentially superior safety profile. The key advantages observed in preclinical models include milder and more reversible lymphopenia and an absence of detectable bradycardia.^[2]^[3] These findings support the further clinical development of AKP-11 as a potential treatment for autoimmune diseases such as multiple sclerosis. Further clinical studies are necessary to confirm these preclinical advantages in humans.

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- To cite this document: BenchChem. [A Comparative Guide to AKP-001 (AKP-11) and Fingolimod (FTY720) in Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665198#akp-001-vs-fingolimod-fty720-in-immunomodulation]

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